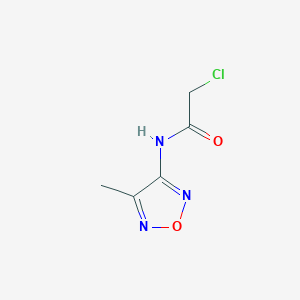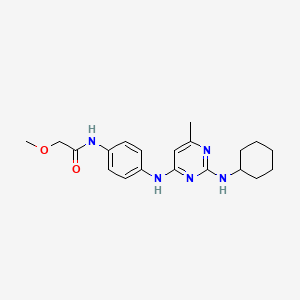
N-(4-((2-(ciclohexilamino)-6-metilpirimidin-4-il)amino)fenil)-2-metoxiacetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-((2-(cyclohexylamino)-6-methylpyrimidin-4-yl)amino)phenyl)-2-methoxyacetamide is a chemical compound with potential applications in various fields of scientific research. This compound is notable for its complex structure, combining pyrimidine and phenyl groups with an acetamide functional group.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(4-((2-(cyclohexylamino)-6-methylpyrimidin-4-yl)amino)phenyl)-2-methoxyacetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical transformations, making it valuable in synthetic organic chemistry.
Biology
Medicine
In medicinal research, this compound is investigated for its potential therapeutic properties. Its structural elements suggest it could be a lead compound in drug design, particularly targeting conditions involving enzyme dysregulation.
Industry
Industrial applications may include the development of advanced materials or as a component in chemical manufacturing processes where specific functional groups are required.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of N-(4-((2-(cyclohexylamino)-6-methylpyrimidin-4-yl)amino)phenyl)-2-methoxyacetamide typically involves multiple steps:
Cyclohexylamine Addition: : Starting with 2-chloro-6-methylpyrimidine, cyclohexylamine is added to form 2-(cyclohexylamino)-6-methylpyrimidine.
Phenyl Group Attachment: : The next step involves the reaction of 4-nitrophenylamine with the intermediate product to attach the phenyl group.
Methoxyacetamide Introduction: : Finally, the nitro group is reduced, and 2-methoxyacetyl chloride is used to introduce the methoxyacetamide group.
Industrial Production Methods
In an industrial setting, large-scale production might involve optimization of reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity. Catalysts and automated reactors could also be employed to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the amino groups, forming various oxidation products.
Reduction: : Reduction reactions primarily target the nitro groups initially present during synthesis, forming the amine groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) are often used.
Substitution: : Halogenated reagents like bromo- and chloro-compounds can be used for substitution reactions.
Major Products Formed
Oxidation typically forms hydroxyl and carbonyl derivatives. Reduction leads to amine compounds, while substitution can introduce various functional groups, altering the compound's properties.
Mecanismo De Acción
Molecular Targets
N-(4-((2-(cyclohexylamino)-6-methylpyrimidin-4-yl)amino)phenyl)-2-methoxyacetamide likely interacts with specific enzymes or receptors, inhibiting their activity. The pyrimidine and phenyl groups can bind to active sites, altering enzyme function.
Pathways Involved
The compound may affect signal transduction pathways, impacting cellular processes such as metabolism and gene expression. Its exact mechanism can vary depending on the biological context.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-aminophenyl)-2-methoxyacetamide
2-(cyclohexylamino)-6-methylpyrimidine
4-((2-(cyclohexylamino)-6-methylpyrimidin-4-yl)amino)phenyl compounds
Uniqueness
Compared to similar compounds, N-(4-((2-(cyclohexylamino)-6-methylpyrimidin-4-yl)amino)phenyl)-2-methoxyacetamide stands out due to its combined functional groups, which confer unique chemical and biological properties
Hope that covers everything you wanted to know about this fascinating compound!
Propiedades
IUPAC Name |
N-[4-[[2-(cyclohexylamino)-6-methylpyrimidin-4-yl]amino]phenyl]-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2/c1-14-12-18(25-20(21-14)24-15-6-4-3-5-7-15)22-16-8-10-17(11-9-16)23-19(26)13-27-2/h8-12,15H,3-7,13H2,1-2H3,(H,23,26)(H2,21,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHLWORDXCASDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2CCCCC2)NC3=CC=C(C=C3)NC(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
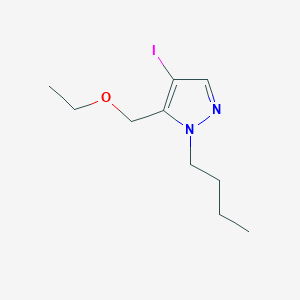
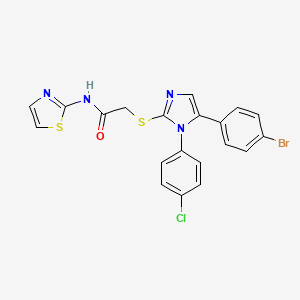

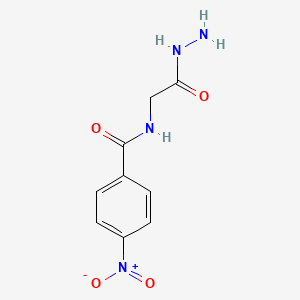
![2-cyclohexyl-N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide](/img/structure/B2502658.png)
![ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate](/img/structure/B2502659.png)
![N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide](/img/structure/B2502660.png)

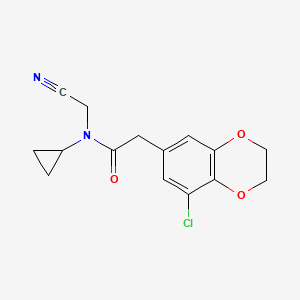
![N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2502664.png)
![(Z)-2-(2,5-dimethoxybenzylidene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2502666.png)
![2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-tert-butylacetamide](/img/structure/B2502668.png)
